molecular formula C20H24N6O2S B6439862 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549021-42-1

2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No. B6439862
CAS RN: 2549021-42-1
M. Wt: 412.5 g/mol
InChI Key: DHLAJDRTJWOHAP-UHFFFAOYSA-N
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Description

The compound belongs to a class of heterocyclic compounds known as triazolopyridazines . These compounds are characterized by a triazole ring fused with a pyridazine ring. They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This can lead to the formation of two regioisomers .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered pyridazine ring . This core structure can make specific interactions with different target receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures and substituents. For example, some related compounds have been found to exhibit excellent thermal stability .

Mechanism of Action

The mechanism of action of these compounds is likely related to their ability to interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structures and properties. Some related compounds have been found to exhibit excellent insensitivity toward external stimuli .

Future Directions

Future research in this area could focus on the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . Additionally, attempts could be made to design next-generation fused ring energetic materials for different applications .

properties

IUPAC Name

3-methyl-6-[5-(2-phenylethylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-15-21-22-19-7-8-20(23-26(15)19)24-11-17-13-25(14-18(17)12-24)29(27,28)10-9-16-5-3-2-4-6-16/h2-8,17-18H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLAJDRTJWOHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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